Kawain, (+-)-

説明

Neuronica has been reported in Piper majusculum, Piper methysticum, and Alnus sieboldiana with data available.

Structure

2D Structure

特性

IUPAC Name |

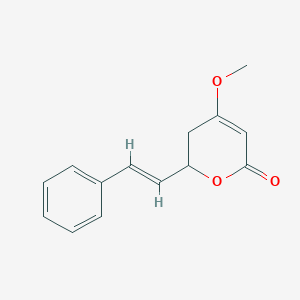

4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAQIWGXBXCYFX-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904756 | |

| Record name | DL-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3155-48-4, 1635-33-2, 500-64-1 | |

| Record name | 5,6-Dihydro-4-methoxy-6-[(1E)-2-phenylethenyl]-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3155-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kavain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kawain (+-)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(E)]-5,6-dihydro-4-methoxy-6-styryl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Kavain | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KAWAIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L1NI60TGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Natural Occurrence of Kavain

Kavain is a principal kavalactone found predominantly in the roots and rhizomes of the kava (B3030397) plant (Piper methysticum). wikipedia.orgsolokava.com.aurjpn.orgspiritualbotany.comscielo.br Piper methysticum is a woody perennial shrub native to the Pacific Islands, with a native range extending from New Guinea to Hawaii. spiritualbotany.com The kavalactones, including kavain, are concentrated in the rhizomes and roots, accounting for 3-20% of the dried material, depending on the plant's age and cultivar. rjpn.orgspiritualbotany.com While kavalactones are abundant in Piper methysticum, they have been reported as absent in other examined Piper species, suggesting that the biosynthetic machinery for these compounds emerged after the diversification of the Piper genus. biorxiv.orgbiorxiv.org

The biosynthesis of kavalactones, including kavain, involves a pathway that branches off from the general phenylpropanoid pathway. justia.com This pathway utilizes coenzyme A (CoA) esters of cinnamic acids and malonyl-CoA as substrates for a type III polyketide synthase. justia.com In Piper methysticum, two paralogous styrylpyrone synthases (SPSs), designated PmSPS1 and PmSPS2, have been identified as key enzymes that catalyze the formation of the kavalactone scaffold. biorxiv.orgbiorxiv.orgjustia.combiorxiv.orgmit.edu These SPS enzymes are believed to have neofunctionalized from an ancestral chalcone (B49325) synthase (CHS), an enzyme involved in flavonoid biosynthesis and ubiquitous in land plants. biorxiv.orgbiorxiv.orgbiorxiv.orgmit.edu

The initial product formed by PmSPS1 and PmSPS2 from p-coumaroyl-CoA is the triketide lactone bisnoryangonin. biorxiv.org Subsequent steps in the biosynthesis of diverse kavalactones involve regio- and stereo-specific tailoring enzymes. biorxiv.orgbiorxiv.orgbiorxiv.org For kavain specifically, a kavalactone reductase (PmKLR1) is involved in the stereospecific reduction of a double bond in the styrylpyrone backbone. biorxiv.orgbiorxiv.org Research indicates that PmKLR1 produces only the (R)-(+)-kavain stereoisomer, which is the form found in kava root extract. biorxiv.orgbiorxiv.orgcymitquimica.com O-methylation reactions, catalyzed by O-methyltransferases (OMTs) such as PmKOMT1, also play a role in generating the structural diversity of kavalactones. biorxiv.orgbiorxiv.org A combined enzyme assay using purified Pm4CL1 (a 4-coumarate-CoA ligase), PmSPS1, PmKOMT1, and PmKLR1 enzymes starting from cinnamic acid successfully produced kavain in vitro. biorxiv.orgbiorxiv.org

The relative abundance of different kavalactones, including kavain, varies among different kava cultivars (known as chemotypes) and plant parts. rjpn.orgresearchgate.net The lateral roots typically contain the highest kavalactone content. solokava.com.au

Heterologous Production and Bioengineering Approaches for Kavain

The complex nature of plant metabolism and the challenges associated with the cultivation of Piper methysticum, such as its decaploid genome and the long growth period required for mature rhizomes, have driven research into alternative methods for kavain production, including heterologous expression and bioengineering approaches. biorxiv.orgbiorxiv.orgmit.edu

Feasibility studies have demonstrated the potential for engineering the heterologous production of kavalactones, including kavain, and their derivatives in various host organisms, such as bacteria, yeast, and plants. biorxiv.orgbiorxiv.orgbiorxiv.orgmit.edunih.govdntb.gov.ua This involves introducing the genes encoding the key enzymes from the kavalactone biosynthetic pathway into these hosts. justia.commit.edu

Researchers have successfully reconstructed parts of the kava (B3030397) styrylpyrone biosynthetic pathway in heterologous systems. For instance, the production of the kavalactone precursor, bisnoryangonin, has been demonstrated in Escherichia coli and yeast by expressing the relevant enzymes. biorxiv.org More recently, studies have shown the de novo biosynthesis of plant-derived styrylpyrones, including precursors to kavain, in Saccharomyces cerevisiae (baker's yeast). nih.gov By functionally reconstructing the kava styrylpyrone biosynthetic pathway and combining it with upstream hydroxycinnamic acid biosynthetic pathways, researchers have engineered yeast strains capable of producing diverse styrylpyrones. nih.gov Optimization efforts in yeast have involved engineering endogenous aromatic amino acid metabolism and double bond reductases, as well as using CRISPR-mediated δ-integration to overexpress rate-limiting pathway genes. nih.gov These efforts have led to the creation of yeast strains that can produce styrylpyrones de novo. nih.gov

The elucidated native kavalactone biosynthetic pathway from Piper methysticum provides a foundation for using metabolic engineering to produce kavalactones and flavokavains in heterologous hosts. justia.com This approach offers a potentially more sustainable and efficient method for producing valuable plant natural products compared to traditional agriculture-based methods. justia.comnih.gov

Research findings highlight the potential of using microbial systems like Saccharomyces cerevisiae for the industrial biomanufacturing of plant natural products with complex structures, owing to their rapid growth, availability of engineering tools, and cellular environment that can accommodate plant enzymes. nih.govfrontiersin.org While microbial production of plant-specific styrylpyrones has been a focus, achieving high titers remains an area of ongoing research and optimization. nih.gov

Data on the titers achieved in heterologous production systems illustrate the progress in this field:

| Host Organism | Produced Compound | Titer (µM) | Reference |

| Saccharomyces cerevisiae | 7,8-dihydro-5,6-dehydrokavain (DDK) | 4.40 | nih.gov |

| Saccharomyces cerevisiae | Desmethoxyyangonin (B154216) (DMY) | 1.28 | nih.gov |

| Saccharomyces cerevisiae | Yangonin (B192687) (Y) | 0.10 | nih.gov |

Note: These titers represent specific compounds produced in engineered yeast strains and provide insight into the current capabilities of heterologous styrylpyrone production.

The ability to engineer heterologous production systems opens avenues for developing kavalactone-based compounds through synthetic biology, potentially leading to the production of novel or optimized molecules. biorxiv.orgmit.edunih.gov

Molecular Mechanisms of Action of Kavain

Interactions with Neurotransmitter Systems

The psychoactive effects of kavain are largely attributed to its modulation of various neurotransmitter systems in the central nervous system.

Potentiation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

GABA-A receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the brain. Potentiation of these receptors leads to increased chloride ion influx, hyperpolarization of the neuron, and reduced neuronal excitability. Kavain has been shown to act as a positive modulator of GABA-A receptors. nih.govresearchgate.netmedchemexpress.comconsensus.apptroscriptions.com

Studies investigating the effects of kavain on various human recombinant GABA-A receptor subtypes expressed in Xenopus oocytes have indicated a largely subtype non-selective potentiation. nih.govmedchemexpress.comtroscriptions.complos.orgplos.org Kavain demonstrated positive modulation across a range of receptor compositions, including α1β2, β2γ2L, αxβ2γ2L (where x = 1, 2, 3, or 5), α1βxγ2L (where x = 1, 2, or 3), and α4β2δ. nih.govmedchemexpress.comtroscriptions.complos.orgplos.org While potentiation was observed across these subtypes, some research suggests that the degree of enhancement might be greater at α4β2δ receptors compared to α1β2γ2L receptors. nih.govmedchemexpress.complos.orgresearchgate.netnih.gov

Experimental evidence suggests a direct interaction between kavain and GABA-A receptors. nih.govplos.org Investigations into the molecular basis of this interaction have utilized point mutations in receptor subunits known to affect sensitivity to other modulators. For instance, the β3N265M point mutation, which is known to attenuate the effects of certain anesthetics, has also been shown to diminish kavain-mediated potentiation at GABA-A receptors. nih.govresearchgate.netresearchgate.netnih.gov This finding suggests that kavain's modulatory pathway may overlap with that of some general anesthetics. researchgate.netwikipedia.org

Importantly, kavain's potentiation of GABA-A receptors occurs independently of the classical benzodiazepine (B76468) binding site. nih.govresearchgate.netmedchemexpress.comtroscriptions.complos.orgresearchgate.netnih.govwikipedia.orgresearchgate.net This is supported by the observation that the modulatory effect of kavain is unaffected by flumazenil, a known antagonist that binds specifically to the benzodiazepine site. nih.govresearchgate.netmedchemexpress.comtroscriptions.complos.orgplos.orgresearchgate.netnih.govresearchgate.net This indicates that kavain interacts with a distinct allosteric site on the GABA-A receptor complex. consensus.app While kavain and diazepam (a benzodiazepine) both potentiate GABA currents, their combined effect is less than additive, further supporting interaction at different sites. plos.orgplos.org

Molecular Determinants of Kavain-GABA-A Receptor Interaction

Modulation of Other Neurotransmitter Receptors and Transporters

Beyond its significant interaction with GABA-A receptors, kavain has also been suggested to modulate other components of the neurotransmitter system.

Kavain has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B). troscriptions.comwikipedia.orgresearchgate.netwikipedia.orgthieme-connect.denih.govrestorativemedicine.org MAO-B is an enzyme involved in the metabolism of monoamine neurotransmitters, including dopamine (B1211576), norepinephrine, and serotonin (B10506). wikipedia.orgresearchgate.netnih.gov In vitro studies have determined the half-maximal inhibitory concentration (IC50) of (±)-kavain for human MAO-B to be 5.34 µM. researchgate.netthieme-connect.denih.gov (±)-Kavain is a weaker inhibitor of MAO-A, with an IC50 of 19.0 µM under the same conditions. researchgate.netthieme-connect.denih.gov Kinetic studies indicate that (±)-kavain interacts reversibly and competitively with both MAO-A and MAO-B. researchgate.netthieme-connect.de The enzyme-inhibitor dissociation constant (Ki) for (±)-kavain is reported as 7.72 µM for MAO-A and 5.10 µM for MAO-B. researchgate.netthieme-connect.de This inhibition of MAO-B may contribute to the psychoactive effects of kavain, potentially by increasing dopamine levels in certain brain regions. wikipedia.orgwikipedia.org

Here is a data table summarizing the MAO inhibitory activity of (±)-kavain:

| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| Human MAO-A | 19.0 researchgate.netthieme-connect.denih.gov | 7.72 researchgate.netthieme-connect.de | Reversible, Competitive researchgate.netthieme-connect.de |

| Human MAO-B | 5.34 researchgate.netthieme-connect.denih.gov | 5.10 researchgate.netthieme-connect.de | Reversible, Competitive researchgate.netthieme-connect.de |

Influence on Serotonin (5-HT) Pathways

Kavain may influence mood and anxiety by potentially affecting serotonin signaling. wikipedia.org Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter involved in regulating mood, appetite, and sleep. wikipedia.org While some research suggests kavalactones may affect serotonergic signaling, the precise mechanisms are still debated. wikipedia.org One study indicated that D,L-kavain caused a decrease in 5-HT concentrations in the nucleus accumbens of rats. nih.gov However, another study found that chronic administration of (±)-kavain did not significantly alter serotonergic tissue levels in rats. thieme-connect.com

Differential Effects on Dopamine Levels

Kavain's potential influence on dopamine levels has also been investigated. Dopamine is a neurotransmitter crucial for functions related to reward, motivation, and motor control. explorationpub.com Research suggests that kavalactones may affect dopaminergic signaling. wikipedia.orgexamine.comresearchgate.net An in vivo study using microdialysis in rats showed that D,L-kavain, at low doses, caused a decrease in dopamine levels in the nucleus accumbens, while higher amounts resulted in either an increase or no change in dopamine concentrations. nih.gov Despite some case reports suggesting dopamine receptor blockage with kava (B3030397) consumption, animal studies have not consistently supported an antidopaminergic effect. examine.comresearchgate.net Conversely, a study on the in vivo effects of (±)-kavain chronically administered to rats did not find significant alterations in dopaminergic tissue levels. thieme-connect.com

Ion Channel Modulation by Kavain

Kavain exhibits anticonvulsant properties and affects vascular smooth muscle contraction through interactions with voltage-dependent sodium and calcium channels. wikipedia.org This modulation of ion channels is considered a key mechanism underlying some of its pharmacological effects. rsdjournal.orgresearchgate.netresearchgate.net

Inhibition of Voltage-Gated Sodium Channels

Kavain has been shown to inhibit voltage-gated sodium channels. wikipedia.orgresearchgate.netrsdjournal.orgnih.govresearchgate.netnih.govsemanticscholar.org Studies using whole-cell patch-clamped CA1 hippocampal neurons in rats demonstrated that synthetic kavapyrones, including (+/-)-kavain, exerted a rapid and reversible inhibition of the peak amplitude of Na+ currents in a dose-dependent manner (1-400 µM). nih.govresearchgate.net This inhibition was enhanced by shifting the holding membrane potential to more positive values. nih.gov The mechanism involves interaction with both resting closed and inactivated states of the sodium channel. nih.gov (±)-kavain also dose-dependently reduced the veratridine-stimulated increase in intrasynaptosomal Na+ concentration in rat cerebrocortical synaptosomes, indicating a fast and specific inhibition of voltage-dependent Na+ channels. nih.gov

Here is a summary of research findings on Kavain's inhibition of Voltage-Gated Sodium Channels:

| Study Type | Model System | Kavain Concentration Range | Effect on Na+ Channels | Key Findings | Citation |

| In vitro (Whole-cell patch-clamp) | Rat CA1 hippocampal neurons | 1-400 µM | Rapid and reversible inhibition of peak Na+ currents | Inhibition is voltage-dependent; interacts with resting and inactivated states. | nih.gov, researchgate.net |

| In vitro (Spectrofluorometry using SBFI) | Rat cerebrocortical synaptosomes | 5-400 µM | Dose-dependent reduction of veratridine-stimulated Na+ influx | Fast and specific inhibition of voltage-dependent Na+ channels. | nih.gov |

Regulation of Intracellular Calcium Influx

Kavain also modulates intracellular calcium influx by affecting voltage-dependent calcium channels. wikipedia.orgresearchgate.netrsdjournal.orgresearchgate.netresearchgate.net This action contributes to its effects, such as the attenuation of vascular smooth muscle contraction. wikipedia.orgresearchgate.net Research indicates that kavain can block calcium ion channels, leading to reduced excitatory neurotransmitter release. rsdjournal.orgresearchgate.net Specifically, studies have shown that kavain attenuates vascular contractility and that this effect is dependent on the presence of calcium. researchgate.net Kavain was found to attenuate contraction elicited by the administration of Ca++ to depolarized tissue and elicited dose-dependent relaxation in rings contracted with an L-type calcium channel activator. researchgate.net The relaxation mediated by kavain was inhibited in the presence of the selective L-type Ca++ channel blocker nifedipine, suggesting an interaction with L-type calcium channels. researchgate.net

Here is a summary of research findings on Kavain's Regulation of Intracellular Calcium Influx:

| Study Type | Model System | Effect on Calcium Influx | Key Findings | Citation |

| Preclinical Study | Rat thoracic aortae rings | Attenuation of vascular smooth muscle contraction | Effect is dependent on Ca++ presence; attenuates contraction elicited by Ca++ addition. | wikipedia.org, researchgate.net |

| Preclinical Study | Rat thoracic aortae rings | Elicits relaxation in L-type calcium channel activator-contracted rings | Relaxation inhibited by L-type Ca++ channel blocker nifedipine. | researchgate.net |

Intracellular Signaling Pathway Modulation

Beyond its effects on neurotransmitters and ion channels, kavain has also been shown to modulate intracellular signaling pathways. researchgate.netontosight.ai

Regulation of LPS-Induced TNF-α Factor (LITAF)

Kavain is involved in the regulation of TNF-α expression in human and mouse cells through its influence on transcriptional factors such as NF-κB and LITAF. researchgate.netnih.govresearchgate.netnih.govdntb.gov.ua LITAF (LPS-induced TNF-α factor) is known to activate the transcription of numerous cytokines involved in inflammatory processes. researchgate.netpnas.org Studies have demonstrated that kavain reduces LPS-induced TNF-α secretion in mouse macrophages, mouse bone marrow macrophages (BMM), and human peripheral blood mononuclear cells (HPBMC) in vitro. researchgate.netnih.gov The mechanism involves kavain inhibiting LITAF/TNF-α expression via dephosphorylation of ERK2 in response to E. coli LPS. nih.govresearchgate.netnih.gov ERK2, specifically its serine residue S206, appears to be the upstream kinase for LITAF and crucial for the regulation of LPS-induced TNF-α. nih.govnih.gov In vivo studies in mice with Collagen Antibody Induced Arthritis (CAIA) showed that kavain had a significant anti-inflammatory effect, which was largely abrogated in LITAF-deficient and ERK2-deficient cells. nih.govresearchgate.netnih.gov

Here is a summary of research findings on Kavain's Regulation of LPS-Induced TNF-α Factor (LITAF):

| Study Type | Model System | Stimulus | Effect on TNF-α Secretion | Effect on LITAF/ERK2 Pathway | Key Findings | Citation |

| In vitro | Mouse macrophages, mouse BMM, human HPBMC | LPS | Reduced | Deactivates MyD88 and Akt, inhibits LITAF. | Kavain modulates LPS-induced signaling pathways leading to cytokine expression. | researchgate.net, nih.gov |

| In vitro | RAW264.7 cells | LPS | Reduced | Deactivates MyD88 and Akt, inhibits LITAF, reduces production of TNF-α, IL-27, and MIG. | Kavain modulates LPS-induced signaling pathways leading to cytokine expression. | researchgate.net |

| In vitro | WT mouse primary macrophages, LITAF-/- cells, ERK2-/- cells | E. coli LPS | Reduced (WT cells) | Inhibits LITAF/TNF-α expression via dephosphorylation of ERK2; effect abrogated in LITAF-/- and ERK2-/- cells. | ERK2 is upstream of LITAF; ERK2 S206 is crucial for LPS-induced TNF-α regulation. | nih.gov, researchgate.net, nih.gov |

| In vivo | Wild-type mice with CAIA | CAIA (inflammation) | Significant anti-inflammatory effect | Modulates LPS-induced signaling pathways. | Therapeutic interventions involving Kavain in inflammatory diseases are warranted. | researchgate.net, nih.gov, researchgate.net |

| In vivo | Wild-type mice with CAIA vs. ERK2-/- mice with CAIA | CAIA (inflammation) | Significant effect (WT) | Effect only minor in ERK2-/- mice. | ERK2 is crucial for Kavain-mediated regulation of LPS-induced TNF-α. | nih.gov, nih.gov |

Involvement of ERK1/2 Signaling Pathway

The extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway is a critical component in various cellular processes, including proliferation, differentiation, and survival. Studies have indicated that kavain interacts with this pathway. Kavalactones, including kavain, have been shown to stimulate ERK1/2 phosphorylation in neural PC-12 cells. nih.govchemmethod.com This activation is linked to the subsequent activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and the upregulation of cytoprotective genes. nih.govchemmethod.com Furthermore, research suggests that kavain may affect TNF-α production, and this effect is reported to be inhibited by ERK2 dephosphorylation in vitro or in vivo. harvard.edu Inhibition of ERK1/2 has been shown to abolish the cytoprotective effects mediated by kavalactones against amyloid-beta induced neurotoxicity. nih.gov

Neuroprotective Mechanisms (e.g., against amyloid-β peptide-induced neurotoxicity)

Kavain has demonstrated neuroprotective properties in in vitro models, particularly against toxicity induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govciteab.comresearchgate.net Kavalactones, including kavain, protect neural cells from amyloid beta-(1-42) induced neurotoxicity. nih.gov This protective effect is significantly mediated by the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Nrf2 is a key regulator of genes encoding detoxifying and antioxidative enzymes. nih.gov The activation of Nrf2 by kavain and other kavalactones is dependent on the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govchemmethod.com Down-regulation of Nrf2 or inhibition of ERK1/2 abolishes the observed cytoprotection. nih.gov These findings suggest that kavain attenuates amyloid beta-peptide toxicity by inducing protective gene expression mediated by ERK1/2-dependent Nrf2 activation in vitro. nih.gov

Nuclear Factor-κB (NF-κB) Inhibition

Nuclear Factor-κB (NF-κB) is a transcription factor that plays a central role in regulating immune, inflammatory, and carcinogenic responses. nih.govguidetopharmacology.org Deregulated NF-κB activity is associated with various inflammatory and infectious diseases. nih.govguidetopharmacology.org Kavain has been identified as an inhibitor of NF-κB activation. In studies investigating the effects of kava derivatives on TNFα-induced NF-κB activation, kavain demonstrated inhibition of NF-κB-driven reporter gene expression and TNFα-induced binding of NF-κB to a consensus response element at a concentration of 870 µM. nih.govguidetopharmacology.org Kavain treatment has also been shown to inhibit the degradation of the inhibitor of kappaB (IκB) and the subsequent translocation of p50 and p65 NF-κB subunits from the cytoplasm to the nucleus. nih.govguidetopharmacology.org While other kavalactones like flavokavain A directly inhibit IκB kinase (IKK), kinase selectivity screening indicated that kavain itself does not inhibit IKK. nih.govguidetopharmacology.org Kavain is also found to affect TNF-α production through the regulation of NF-κB. harvard.eduharvard.edu

Detailed findings on the inhibition of NF-κB-driven reporter gene expression by kavain and other kava derivatives are presented in the table below:

| Compound | Concentration (µM) | Inhibition of NF-κB-driven reporter gene expression |

| Kavain | 870 | Inhibitory effect observed |

| Flavokavain A | 320 | Inhibitory effect observed |

| Flavokavain B | 175 | Inhibitory effect observed |

| Dihydrokavain (B1670604) | 870 | Inhibitory effect observed |

In Vitro Electrophysiological Characterization of Kavain Activity

In vitro electrophysiological studies have provided significant insights into kavain's interactions with ion channels, which are crucial for neuronal excitability and signaling. Kavain is known to modulate voltage-dependent sodium (Na⁺) and calcium (Ca²⁺) channels. harvard.eduplos.orgnih.govprobes-drugs.org Studies using the whole-cell patch clamp technique on cultured dorsal root ganglion cells from neonatal rats have shown that extracellularly applied kavain reduces voltage-activated Ca²⁺ and Na⁺ channel currents. The effect can be fast and pronounced, particularly when dissolved with a solvent like dimethyl sulfoxide (B87167) (DMSO).

Kavain has been reported to block various cationic voltage-gated channels. probes-drugs.org It can bind to sodium channels in their inactivated state and prolong their inactivation. plos.org Kavain also exhibits strong L-type calcium channel blockade. harvard.edu In vascular smooth muscle, kavain attenuates contractility, and studies suggest this involves the alteration of voltage-operated Ca²⁺ channel function. Kavain was effective in relaxing vascular rings contracted with a selective L-type channel activator, with complete relaxation achieved at higher concentrations.

Beyond voltage-gated channels, kavain also interacts with ligand-gated ion channels, notably gamma-aminobutyric acid type A (GABAᴀ) receptors. harvard.edunih.gov Kavain potentiates GABAᴀ receptor activity, and this modulation occurs independently of the classical benzodiazepine binding site. harvard.edunih.gov Functional characterization of kavain at human recombinant GABAᴀ receptor subtypes expressed in Xenopus oocytes has shown that kavain positively modulates these receptors, with a greater degree of enhancement observed at α4β2δ receptors compared to α1β2γ2L GABAᴀ receptors. harvard.edu The affinity of kavain for GABAᴀ receptors is considered low, requiring high-micromolar concentrations to observe pharmacological actions in vitro.

Summary of Kavain's In Vitro Electrophysiological Effects:

| Target Type | Specific Channel/Receptor | Observed Effect |

| Voltage-Gated | Na⁺ Channels | Reduction of currents, binding to inactivated state, prolonged inactivation. harvard.eduplos.orgprobes-drugs.org |

| Voltage-Gated | Ca²⁺ Channels (including L-type) | Reduction of currents, blockade of L-type channels. harvard.eduplos.orgprobes-drugs.org |

| Ligand-Gated | GABAᴀ Receptors | Potentiation of activity, independent of benzodiazepine site. harvard.edunih.gov |

Metabolism and Biotransformation of Kavain

Phase I Metabolic Pathways

Phase I metabolism of kavain includes oxidation, dehydrogenation, O-demethylation, and lactone ring modification. These reactions generally increase the polarity of the molecule, preparing it for subsequent Phase II conjugation reactions or direct excretion. mhmedical.com

Oxidation is a primary Phase I pathway for kavain. This involves the addition of oxygen atoms or the removal of hydrogen atoms from the molecule.

Hydroxylation, the addition of a hydroxyl group (-OH), is a significant oxidative process for kavain. A key hydroxylation occurs at the C-12 position of the phenyl ring, leading to the formation of 12-hydroxykavain. nih.govgtfch.orgscholarlyreview.orgresearchgate.net This metabolite is considered a major product of kavain metabolism and has been detected in human blood and urine. gtfch.orgscholarlyreview.org Studies have shown that 12-hydroxykavain and its conjugates are found in high concentrations in urine samples. scholarlyreview.org Another possibility for phenyl ring hydroxylation is at an unspecified position, yielding hydroxykavain. gtfch.org Hydroxylation can also occur with the reduction of the 7,8 double bond. nih.govuni-duesseldorf.de

Cytochrome P450 (CYP) enzymes play a central role in the oxidative metabolism of kavain. nih.govacs.orgacs.org Research indicates that CYP2C19 is a primary enzyme responsible for kavain biotransformation and bioactivation, including its hydroxylation. scholarlyreview.orgnih.govacs.orgacs.org Other CYP enzymes implicated in kavain metabolism include CYP1A2, CYP3A4, CYP2C8, and CYP2D6. acs.orgresearchgate.netresearchgate.netnih.govclinicallabs.com.au These enzymes contribute to the formation of various oxidized metabolites. acs.org Studies using human liver microsomes have shown that kava (B3030397) extract and its kavalactones can inhibit the activities of several CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.netresearchgate.netnih.govnih.gov While kavain itself did not show significant inhibition of these specific enzymes in one study, other kavalactones like methysticin (B1662917) and dihydromethysticin (B1670609) did. researchgate.netresearchgate.netnih.gov

The involvement of specific CYP enzymes in the formation of certain metabolites has been investigated. For instance, CYP2C19 is predominantly responsible for the formation of a primary oxidized metabolite (M13), which can be further oxidized by CYP2C19 or dehydrogenated by CYP1A2. acs.org Multiple CYPs, including CYP2C8, CYP2C19, CYP2D6, and CYP3A4, are involved in the formation of certain kavain-glutathione adducts. acs.org

An interactive data table illustrating the involvement of specific CYP enzymes in kavain metabolism could be presented here.

| CYP Enzyme | Role in Kavain Metabolism | Notes |

| CYP2C19 | Primary enzyme for biotransformation and bioactivation. | Predominantly involved in forming primary oxidized metabolite (M13). acs.org |

| CYP1A2 | Involved in dehydrogenation of oxidized metabolites. | |

| CYP3A4 | Involved in dehydrogenation. | |

| CYP2C8 | Involved in the formation of certain GSH adducts. | |

| CYP2D6 | Involved in the formation of certain GSH adducts. | Also implicated in the hydroxylation and demethylation of kavalactones. nih.gov |

Dehydrogenation, the removal of hydrogen atoms, is another metabolic pathway for kavain. This can occur at positions 5,6 of the lactone ring, leading to the formation of 5,6-dehydrokavain. gtfch.org 5,6-dehydrokavain has been detected in urine. gtfch.org Dehydrogenation can also occur on oxidized metabolites. acs.org CYP1A2 and CYP3A4 are involved in the dehydrogenation of kavain. acs.org

O-demethylation involves the removal of a methyl group attached to an oxygen atom. This process contributes to the metabolism of kavain and its metabolites. nih.govnih.govresearchgate.netnih.govacs.org For example, demethylation at the C-4 position of the lactone ring of 5,6-dehydrokavain can occur, leading to the formation of other metabolites. gtfch.org Metabolites formed via O-demethylation of the methoxy (B1213986) group have been identified, such as 12-hydroxy-5,6-dehydrokavain and 11-hydroxy-5,6-dehydrokavain. d-nb.info

Modification of the lactone ring is also part of kavain's biotransformation. This includes reduction of the 7,8 double bond and opening of the lactone ring. ies.gov.plnih.govuni-duesseldorf.denih.gov Ring opening can be followed by oxidation and decarboxylation of the side chain, leading to the formation of various metabolites. gtfch.orguni-duesseldorf.de For instance, 6-phenyl-3-hexen-2-one (B13599704) is a pyrone ring-opened product that has been identified as a metabolite. nih.govnih.govresearchgate.nettaylorandfrancis.com

Compound Names and PubChem CIDs

Hydroxylation Processes (e.g., C-12 hydroxylation to 12-hydroxykavain)

O-Demethylation Processes

Phase II Metabolic Pathways

Phase II metabolism, also known as conjugation, involves the attachment of endogenous molecules to the drug or its Phase I metabolites. These conjugation reactions generally increase the water solubility of the compounds, facilitating their excretion from the body. For kavain metabolites, key Phase II pathways include glucuronidation, sulfation, and glutathione (B108866) conjugation. nih.govacs.orgresearchgate.netfao.org

Glucuronidation of Kavain Metabolites

Glucuronidation is a major Phase II metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a suitable functional group on the substrate, such as hydroxyl, carboxyl, or amino groups. longdom.orgwikipedia.org Glucuronidation plays a significant role in the elimination of kavain metabolites. Studies have identified glucuronide conjugates of kavain metabolites in biological samples. For instance, 12-hydroxykavain, a major metabolite of kavain, is found in human urine partly as its glucuronide derivative. scholarlyreview.org The formation of glucuronides increases the polarity of the metabolites, promoting their excretion, primarily via the urine. fao.org

Sulfation of Kavain Metabolites

Sulfation is another important Phase II conjugation pathway mediated by sulfotransferase (SULT) enzymes. This reaction involves the transfer of a sulfonate group (SO3-) from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. longdom.org Similar to glucuronidation, sulfation increases the water solubility and facilitates the excretion of metabolites. Sulfate (B86663) conjugates of kavain metabolites have been detected. Notably, the sulfate derivative of 12-hydroxykavain is present in high concentrations in human urine. scholarlyreview.org The excretion of kavalactone metabolites, including those of kavain, is known to occur mainly via the urine as glucuronide and sulfate conjugates. fao.org

Glutathione (GSH) Conjugation and Adduct Formation

Glutathione conjugation is a crucial detoxification pathway catalyzed by glutathione S-transferases (GSTs). This process involves the conjugation of the tripeptide glutathione to electrophilic centers on xenobiotics or their metabolites. longdom.orgumn.edu The formation of glutathione conjugates often serves to neutralize reactive intermediates that could otherwise bind covalently to cellular macromolecules like proteins and DNA, potentially leading to toxicity. umn.edu Studies have provided evidence for the formation of kavain-GSH adducts, suggesting the generation of reactive metabolites during kavain biotransformation. nih.govacs.orgresearchgate.net Electrophilic metabolites of kava, including 11,12-dihydroxykavain-o-quinone and 11,12-dihydroxy-7,8-dihydrokavain-o-quinone, have been identified as glutathione conjugates when kava extract was incubated with human liver microsomes. nih.govmdpi.com The identification of these GSH adducts indicates that some metabolic pathways of kavain can lead to the formation of reactive species.

Identification and Characterization of Kavain Metabolites

Comprehensive studies utilizing advanced analytical techniques have been conducted to identify and characterize the diverse array of metabolites formed from kavain. These investigations have shed light on both previously known and novel metabolic products and have helped to map the proposed reaction pathways involved in kavain biotransformation.

Known and Novel Metabolite Structures

Profiling of kavain metabolism in mouse liver, urine, and feces has led to the identification of a significant number of metabolites. In one study, a total of 28 kavain metabolites were identified, with 17 of these being reported for the first time. nih.govacs.org In humans, studies have identified several urinary metabolites following oral administration of kavain. Ten urinary metabolites were identified in healthy volunteers after a therapeutic oral dose of kavain. nih.goviarc.fr Known metabolites detected in human serum and urine include p-hydroxykavain, p-hydroxy-5,6-dehydrokavain, p-hydroxy-7,8-dihydrokavain (primarily in urine), 5,6-dehydrokavain, 6-phenyl-5-hexen-2,4-dione, and 6-phenyl-3-hexen-2-one. researchgate.net 12-hydroxykavain has been identified as a major metabolite in both human urine and blood. researchgate.netscholarlyreview.orggtfch.org Furthermore, reactive metabolites such as 11,12-dihydroxykavain-o-quinone and 11,12-dihydroxy-7,8-dihydrokavain-o-quinone have been identified as glutathione conjugates in in vitro human liver microsome incubations. nih.govmdpi.com

Metabolic Mapping and Proposed Reaction Pathways

Metabolic mapping studies have aimed to delineate the sequences of reactions involved in the biotransformation of kavain. The primary metabolic routes involve modifications to both the α-pyrone ring and the styryl side chain of the kavain molecule. Proposed reaction pathways include hydroxylation of the phenyl ring, reduction of the 7,8-double bond, hydroxylation of the lactone ring followed by dehydration, and opening of the lactone ring. nih.gov Hydroxylation at the C-12 position of the phenyl ring, leading to the formation of 12-hydroxykavain, is considered a major step in kavain metabolism. scholarlyreview.orggtfch.org Cytochrome P450 enzymes, particularly CYP2C19, have been identified as major contributors to kavain biotransformation and bioactivation. nih.govacs.orgresearchgate.netscholarlyreview.org The formation of reactive metabolites, indicated by the detection of GSH adducts, suggests bioactivation pathways are also involved in kavain metabolism. nih.govacs.orgresearchgate.net These metabolic pathways collectively contribute to the elimination of kavain and the formation of various downstream metabolites.

In Vitro and In Vivo Metabolic Studies

Metabolic studies utilizing both in vitro systems, such as liver microsomes and cell lines, and in vivo animal models have provided valuable insights into how kavain is processed. These investigations have identified various metabolic pathways and resulting metabolites.

Studies in Liver Microsomes

Studies using liver microsomes have been instrumental in identifying the initial phase of kavain metabolism, particularly the role of cytochrome P450 (CYP) enzymes. Incubation of kava extract with human liver microsomes has shown the formation of electrophilic metabolites, specifically kavain 11,12-quinone and 7,8-dihydrokavain 11,12-quinone, which were identified as glutathione conjugates. nih.gov These quinone metabolites are proposed to be formed via the corresponding hydroquinone (B1673460) intermediates, kavain 11,12-hydroquinone and 7,8-dihydrokavain 11,12-hydroquinone, respectively, through microsomal metabolism. researchgate.net

Research utilizing rat liver microsomes (RLM) has also investigated the enzyme kinetics and the major CYP450 isoforms involved in kavalactone metabolism, including kavain. researchgate.netnih.gov These studies indicate that the formation of major kavalactone metabolites follows first-order kinetics. researchgate.netnih.gov In both male and female RLM, clotrimazole (B1669251) was found to be the most potent inhibitor of kavain metabolism, suggesting that CYP3A1/3A23 in females and CYP3A2 in males are the primary isoenzymes involved in the metabolism of kavain in rats. researchgate.netnih.gov The roles of other CYPs, such as CYP1A2, 2C6, 2C9, 2E1, and 3A4, appear limited in this context. researchgate.netnih.gov

Human liver microsome studies have further illustrated that CYP2C19 is a major enzyme contributing to kavain biotransformation and bioactivation. researchgate.netnih.govacs.orgacs.org The identification of kavain-glutathione (GSH) adducts in human and mouse liver microsomes suggests the formation of reactive metabolites in the liver. researchgate.netnih.govacs.orgacs.org

Cellular Models (e.g., Hep-G2 cells)

Cellular models, such as the human liver cell line Hep-G2, have been employed to study kavain metabolism in vitro. Hep-G2 cells retain many specialized functions of normal liver cells, including drug-metabolizing enzyme activities, making them a suitable model for studying human liver drug metabolism. d-nb.info

Studies using Hep-G2 cell cultures have demonstrated that kavain is metabolized by these cells. gtfch.orgies.gov.pl Analysis of Hep-G2 extracts has revealed the presence of various metabolites. gtfch.orgies.gov.pl In one study, 12 metabolites were identified in Hep-G2 cell cultures after incubation with kavain. gtfch.org Twelve of these metabolites were also known to be excreted in human or rat urine. gtfch.org Interestingly, one metabolite, 4-Oxy-cinnamyl-acetone, was detected exclusively in liver cell cultures and not in blood or urine. gtfch.org Another previously unpublished metabolite was detected in both human urine and Hep-G2 cell cultures. ies.gov.pl

Initial studies evaluating the toxicity of several kavalactones, including kavain, in HepG2 cells at concentrations less than 500 nM for up to two weeks did not show toxic effects. oup.com

Animal Model Studies (e.g., mouse liver, urine, feces, rat studies)

Animal models, including mice and rats, have been extensively used to investigate the in vivo metabolism, distribution, and excretion of kavain.

In male F344 rats given kavain orally, it was rapidly absorbed and distributed to tissues. nih.govnih.gov The maximum blood concentration of kavain was reached relatively quickly, with a mean terminal half-life of approximately 1.3 hours in F344 rats after a single oral dose. nih.gov The mean oral bioavailability in these rats was about 50%. nih.gov Kavain was primarily excreted in the urine, accounting for approximately 77% of the administered dose over 72 hours, while fecal excretion accounted for about 14%. nih.govnih.gov Only a small percentage (less than 0.4%) of kavain was retained in tissues, and it did not show preferential accumulation in any specific tissue. nih.govnih.gov

Studies profiling the metabolic pathways of kavain in mouse liver, urine, and feces have identified a significant number of metabolites. researchgate.netnih.govacs.orgacs.org In one such study, 28 kavain metabolites were identified, including 17 previously unknown ones. researchgate.netnih.govacs.orgacs.org The metabolic pathways observed in mice included glutathione (GSH) conjugation, oxidation, dehydrogenation, O-demethylation, sulfation, and glucuronidation. researchgate.netnih.govacs.orgacs.org The presence of kavain-GSH adducts in mouse liver suggests the formation of reactive metabolites. researchgate.netnih.govacs.orgacs.org

Metabolism of kavain has also been studied in male albino rats. nih.govnih.govtandfonline.com Following oral administration, lower amounts of urinary metabolites were excreted compared to other kavalactones, but both hydroxylated and ring-opened products were formed. nih.govtandfonline.com Identified metabolites in rat urine have included p-hydroxybenzoic acid, 4-hydroxy-6-phenyl-5-hexen-2-one, hippuric acid, 4-hydroxy-6-hydroxyphenyl-5-hexen-2-one, and 12-hydroxykavain. d-nb.infonih.govscholarlyreview.org Large amounts of unchanged kavain were identified in the feces of rats. d-nb.infonih.gov

In mice, after intraperitoneal administration, kavain reached peak concentrations in the brain rapidly, suggesting its ability to cross the blood-brain barrier, consistent with its lipid solubility. nih.gov

The following table summarizes some of the key findings from animal model studies:

| Animal Model | Matrix (Tissue/Excreta) | Key Metabolic Pathways Observed | Notable Metabolites Identified | Excretion Profile | Source(s) |

| Rat (F344) | Urine, Feces, Tissues | Rapid absorption, distribution, elimination. | Parent compound, various metabolites. | Primarily urinary (approx. 77%), fecal (approx. 14%) within 72 hours. Low tissue retention (<0.4%). | nih.govnih.gov |

| Mouse | Liver, Urine, Feces | GSH conjugation, oxidation, dehydrogenation, O-demethylation, sulfation, glucuronidation. | 28 metabolites identified (17 new), including GSH adducts. | Metabolites and unchanged kavain excreted in urine and feces. | researchgate.netnih.govacs.orgacs.org |

| Rat (Albino) | Urine, Feces | Hydroxylation, ring-opening. | p-hydroxybenzoic acid, 4-hydroxy-6-phenyl-5-hexen-2-one, hippuric acid, 4-hydroxy-6-hydroxyphenyl-5-hexen-2-one, 12-hydroxykavain. Large amounts of unchanged kavain in feces. | Excreted in urine and feces. | d-nb.infonih.govtandfonline.comscholarlyreview.org |

| Mouse (Balb/c) | Brain | Rapid brain penetration. | Parent compound detected. | Rapid elimination from brain tissue. | nih.govnih.gov |

These studies collectively highlight the complex metabolic fate of kavain, involving various enzymatic transformations and leading to a diverse array of metabolites excreted through different routes.

Structure Activity Relationships Sar of Kavain and Its Analogs

Modifications of the α-Pyrone Scaffold

The α-pyrone ring system is a central feature of the kavalactone structure. Modifications to this scaffold, particularly at the 4-methoxy position and the 5,6-dihydro positions, can significantly impact activity.

Impact of Substitutions on the Pendant Aryl Ring

The pendant aryl ring, typically a phenyl group in kavain, is located at the 6-position of the α-pyrone scaffold via an ethenyl linker. Studies on synthetic kavalactone analogues have shown that substitutions on this aryl ring are crucial for activity, particularly anthelmintic activity. dntb.gov.uamdpi.com

Research indicates that a 4-substituent on the pendant aryl ring is often required for significant activity. For instance, in studies evaluating anthelmintic effects, compounds with 4-trifluoromethoxy, 4-difluoromethoxy, 4-phenoxy, and 4-N-morpholine substitutions exhibited higher potency compared to parent natural products like yangonin (B192687) (which has a 4-methoxy group on its aryl ring) and desmethoxyyangonin (B154216) (which lacks a methoxy (B1213986) group on its aryl ring). dntb.gov.uamdpi.com

Conversely, methoxy substitutions at the 2- or 3-positions of the phenyl ring were not well-tolerated and resulted in significantly reduced or absent anthelmintic effects. mdpi.com Similarly, analogues with 3,4-methylenedioxy, 3-cyano, or 3-carboxylate substitutions on the phenyl ring were also inactive, further confirming that substitutions at the 3-position are generally not tolerated for this specific activity. mdpi.com

Data from anthelmintic activity studies on Haemonchus contortus larvae illustrate the impact of aryl ring substitution: mdpi.com

| Compound | Aryl Ring Substitution | IC50 (µM) |

| Desmethoxyyangonin | Phenyl | 37.1 |

| Yangonin | 4-Methoxyphenyl | 15.0 |

| Analogue 3 | 4-(trifluoromethoxy)phenyl | 1.9 |

| Analogue 4 | 4-(difluoromethoxy)phenyl | 8.9 |

| Analogue 5 | 4-phenoxyphenyl | 5.2 |

| Analogue 14 | 2-methoxyphenyl | 61.9 |

| Analogue 15 | 3-methoxyphenyl | > 100 |

| Analogues 16–18 | 3,4-methylenedioxy, 3-cyano, or 3-carboxylate phenyl | Inactive (> 100) |

These findings highlight the importance of the position and nature of substituents on the pendant aryl ring for modulating the biological activity of kavain analogues.

Influence of the Methylenedioxy Functional Group

The methylenedioxy group is a characteristic feature found in certain kavalactones, such as methysticin (B1662917) and dihydromethysticin (B1670609), where it is present on the pendant aryl ring. Research suggests that the presence of this functional group can be essential for certain activities. researchgate.netkavaforums.com For example, studies investigating the SAR of dihydromethysticin have indicated that the methylenedioxy functional group is essential for its activity. researchgate.netkavaforums.com

However, the inactivity of methysticin and dihydromethysticin in certain TNF-α suppression assays suggests that while a hydrophobic substituent on the linker is important, the binding region may have a maximum size or may not tolerate more electron-rich aromatic substituents like the methylenedioxy group in all contexts. nih.gov

Effects of Hydroxylation and Demethylation

Metabolic studies on kavalactones, including kavain, have identified hydroxylation and demethylation as key biotransformation pathways in humans and rats. nih.govresearchgate.netata-journal.orguni-regensburg.de Hydroxylation typically occurs on the aromatic ring, while demethylation involves the removal of the methyl group from the 4-methoxyl group on the α-pyrone ring or the 12-methoxy substituent in yangonin. nih.govresearchgate.net

These metabolic modifications can influence the activity and pharmacokinetic properties of kavalactones. For instance, p-hydroxykavain is a major metabolite of kavain. researchgate.net While the impact of these specific modifications on the detailed SAR for various biological targets is still being elucidated, the presence of hydroxyl or demethylated groups can alter polarity and interaction with binding sites.

Stereochemical Considerations in Kavain Activity

Kavain exists as enantiomers, (R)-(+)-kavain and (S)-(-)-kavain. The stereochemistry at the chiral center (C6 on the dihydropyranone ring) can influence the biological activity. (R)-(+)-kavain is the principal kavalactone found in Piper methysticum and is considered to contribute significantly to the plant's psychoactive and anxiolytic effects. wikipedia.org

While both enantiomers might possess some activity, the (R)-(+) isomer is generally more abundant and has been the focus of many studies. The specific interactions of each enantiomer with biological targets, such as neurotransmitter receptors or ion channels, can differ due to their distinct three-dimensional orientations. For example, kavain has been shown to modulate voltage-dependent sodium and calcium channels and may influence mood and anxiety through the reversible inhibition of monoamine oxidase A and B. wikipedia.org The stereochemical requirements for these interactions are an important aspect of kavain's SAR.

Comparative SAR with Other Kavalactones (e.g., Dihydrokavain (B1670604), Yangonin, Methysticin)

Comparing the structures and activities of different kavalactones provides valuable insights into SAR. The six major kavalactones found in kava (B3030397) are kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin. nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnakamalathome.comscispace.com These compounds share the basic α-pyrone scaffold but differ in the saturation of the 7,8 double bond and the nature of the substituent at the 6-position.

Dihydrokavain: Differs from kavain by the saturation of the double bond in the side chain connecting the pyrone ring to the phenyl group. Dihydrokavain has shown high systemic exposure and is considered a central contributor to kava's pharmacological effects, particularly anxiolytic activity. wikipedia.org It has also demonstrated anti-inflammatory and analgesic effects. wikipedia.org

Yangonin: Possesses an additional methoxy group on the pendant phenyl ring compared to kavain and retains the double bond in the side chain. Yangonin acts as a selective agonist at the CB1 cannabinoid receptor and inhibits monoamine oxidase B (MAO-B). wikipedia.org It is reported to be the strongest COX-II inhibitor among the six major kavalactones. wikipedia.org

Methysticin: Contains a methylenedioxy group on the pendant phenyl ring and has a saturated 5,6 bond in the pyrone ring, similar to dihydrokavain but with the methylenedioxy-substituted aryl group. Methysticin enhances GABAA receptor activity as a positive modulator. wikipedia.org

Comparing the activities of these kavalactones highlights the impact of specific structural features:

Saturation of the 7,8 double bond: The presence or absence of this double bond in the side chain (e.g., kavain vs. dihydrokavain) influences pharmacokinetic properties and potentially the potency and spectrum of activity. Dihydrokavain generally shows higher systemic exposure than kavain. wikipedia.orgresearchgate.net

Substituents on the aryl ring: The nature and position of groups on the phenyl ring (e.g., kavain vs. yangonin vs. methysticin) significantly alter the interaction with biological targets, leading to distinct pharmacological profiles (e.g., CB1 agonism for yangonin, GABAA modulation for methysticin). wikipedia.orgwikipedia.org

Saturation of the 5,6 double bond: The saturation of the pyrone ring (e.g., kavain vs. methysticin) also contributes to differences in activity.

Studies comparing the inhibition constants (Ki) for the inhibition of carboxylesterase 1 (CES1) by major kavalactones showed variations in potency and inhibition type. researchgate.net

| Kavalactone | CES1 Inhibition Type | Ki (µM) |

| Methysticin | Mixed competitive-noncompetitive | 35.2 |

| Dihydromethysticin | Mixed competitive-noncompetitive | 68.2 |

| Kavain | Competitive | 81.6 |

| Dihydrokavain | Competitive | 105.3 |

| Yangonin | Mixed competitive-noncompetitive | 24.9 |

| Desmethoxyyangonin | Competitive | 25.2 |

This table illustrates how structural differences among kavalactones lead to varied interactions with a specific enzyme target. researchgate.net

Furthermore, comparative studies on TNF-α production inhibition have shown that kavain can be the most potent among kavain, dihydrokavain, methysticin, and dihydromethysticin. mdpi.com

Synthetic Analogs of Kavain for SAR Research

The synthesis of kavain analogs is a key approach to systematically explore the SAR and potentially develop compounds with improved potency or selectivity for specific biological targets. nih.govresearchgate.netresearchgate.net Medicinal chemistry efforts have focused on modifying the kavain structure to understand which parts are essential for activity and which can be altered. nih.govresearchgate.net

Analogs have been synthesized to investigate the impact of changes to the α-pyrone ring, the linker region, and the pendant aryl ring. nih.govscielo.br For example, studies have synthesized analogues with different substituents on the pendant aryl ring to define the SAR for anthelmintic activity. dntb.gov.uamdpi.com

Research has also explored modifications to the lactone moiety and the linker carbons. researchgate.netnih.gov Studies on ring-opened analogues have shown that modifications can result in compounds with similar or greater potency in inhibiting TNF-α secretion compared to kavain, sometimes through potentially different mechanisms of action. nih.govresearchgate.net This indicates that the α,β-unsaturated lactone moiety, while part of the natural structure, can tolerate modifications or even ring opening while retaining or altering activity. researchgate.netresearchgate.netresearchgate.net

Synthetic efforts continue to identify regions of the kavain molecule that are tolerant of structural modification, providing a basis for optimizing properties like potency and pharmacokinetic profiles. nih.gov

Advanced Analytical Chemistry Research Methods for Kavain

Chromatographic Techniques

Chromatographic methods are essential for separating kavain from complex matrices, such as kava (B3030397) root extracts, finished products, or biological samples, before detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, DAD)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of kavalactones, including kavain. Reversed-phase HPLC methods are commonly employed and can provide good separation and high accuracy. thieme-connect.com However, traditional HPLC methods for analyzing kavalactones can have run times ranging from 30 to 50 minutes, which may not be ideal for routine analysis. thieme-connect.com

HPLC coupled with Ultraviolet (UV) detection is a standard approach for quantifying kavain due to its UV absorption properties. Kavain exhibits a strong UV absorption maximum around 246 nm, although detection at 240 nm is also commonly used for the simultaneous quantification of multiple kavalactones. squarespace.comlgcstandards.commdpi.com A fully validated HPLC-UV method for determining six major kavalactones, including kavain, and three flavokavains in kava raw materials and finished products achieved separation in 10 minutes using an Agilent Poroshell C18 column with gradient separation. thieme-connect.comnih.gov This method detected signals at 240 nm and 355 nm. nih.govresearchgate.net

Diode Array Detection (DAD) is often used in conjunction with HPLC, allowing for the acquisition of full UV-Vis spectra across a range of wavelengths during a single chromatographic run. This provides additional information for peak identification and purity assessment. An HPLC-DAD method has been developed and validated for the simultaneous determination of kavain and its main metabolites in human serum and urine. gtfch.orgnih.gov This method proved suitable for quantification, with precision, reproducibility, and repeatability being determined. gtfch.orguni-duesseldorf.de HPLC-DAD has also been used for the analysis of kavalactones in human hair samples. ata-journal.org

Several studies have highlighted the development and validation of HPLC methods for kavain analysis. One validated HPLC-UV method for D,L-kavain used a reversed-phase C18 column with an isocratic mobile phase of water and acetonitrile, detecting at 246 nm. lgcstandards.com The purity was quantified by peak area normalization. lgcstandards.com Another study utilized HPLC with UV detection at 240 nm to quantify the six major kavalactones in kava extracts. squarespace.com The use of a chiral column, such as ChiraSpher NT, has also been described for the enantioseparation of kavain. squarespace.comresearchgate.net

The accuracy and precision of HPLC methods for kavain have been evaluated. In one study, the variation coefficient for kavain determination by HPLC was ±0.49%. squarespace.com Another validation study showed recovery rates between 92% and 105% for kavalactones, including kavain, in various kava matrices using an HPLC-UV method. thieme-connect.comnih.gov

Here is a summary of some HPLC-UV/DAD methods for kavain analysis:

| Method Type | Column Type | Detection Wavelength(s) | Mobile Phase | Run Time | Matrix | Validation Status | Citation |

| HPLC-UV | Agilent Poroshell C18 | 240 nm, 355 nm | Gradient (Methanol/Acetone extraction) | 10 min | Kava raw materials, finished products | Fully validated | thieme-connect.comnih.gov |

| HPLC-UV | Phenomenex Luna C18 | 246 nm | Isocratic (Water/Acetonitrile) | N/A | D,L-kavain reference material | Validated | lgcstandards.com |

| HPLC-UV | Si 60 Superspher | 240 nm | Hexane–dioxane (4:1) | N/A | Kava cultivars | Reported | squarespace.com |

| HPLC-DAD | LiChrospher 60 RP | N/A | Acetonitrile/Phosphate buffer (isocratic) | N/A | Human specimens, liver cell lines | Validated | gtfch.orguni-duesseldorf.de |

| HPLC-DAD | N/A | N/A | N/A | N/A | Human hair samples | Reported | ata-journal.org |

| HPLC-UV | YMC-Triart C8 | 240 nm | Gradient (Water/Isopropanol/Phosphoric Acid, Acetonitrile/Isopropanol/Phosphoric acid) | 22 min | Kavalactone standards, Kava tincture | Demonstrated | ymcamerica.com |

| HPLC | Reversed-phase | 240 nm | N/A | N/A | Fiji Kava root bundles, powdered kava | Evaluated | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is another technique employed for the analysis of kavain, particularly for the identification and quantification of volatile and semi-volatile compounds. GC/MS has been used to identify major and minor kavalactones and other lipophilic constituents in kava extracts. squarespace.com Electron impact (EI) and methane (B114726) negative ion chemical ionization (NICI) mass spectrometry have been used as detection methods in GC/MS analysis of kavalactones. squarespace.com

GC-MS analysis has been utilized for the quantitative tissue-specific analysis of kavain in kava plant tissues, revealing variations in content across different parts like lateral roots, crown roots, and stems. nih.govresearchgate.netoup.com For example, quantitative GC-MS analysis showed that the highest contents of kavain were found in lateral roots, followed by crown roots and stems. nih.govresearchgate.net Untargeted metabolite profiling by GC-MS has also revealed the presence of kavalactones and other compounds in kava extracts. nih.govoup.com

GC-MS has proven useful in forensic toxicology for the detection of kavain in biological samples, such as urine. researchgate.netoup.com In one instance, GC-MS was used to identify kavain in urine samples that had tested positive for amphetamine-type substances by immunoassay, revealing a potential for false positives. oup.com

While GC/MS is valuable, it's important to note that some kavalactones, like methysticin (B1662917), may decompose in the injection port under typical GC conditions, making liquid chromatography a more suitable alternative for such compounds. squarespace.com

Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity, selectivity, and speed compared to traditional HPLC-MS methods, making it a powerful tool for the analysis of kavain and its metabolites in complex matrices, particularly biological samples. nih.govplos.orgresearchgate.netnih.gov

A sensitive and specific UPLC-MS/MS method has been developed and validated for the simultaneous quantification of six major kavalactones, including kavain, and two flavokavains in human plasma. nih.govnih.gov This method utilizes a triple quadrupole mass spectrometer operated in positive ionization and multiple reaction monitoring (MRM) mode. nih.gov Specific MRM transitions are monitored for kavain and other analytes. nih.gov This UPLC-MS/MS method has been applied to pharmacokinetic studies to assess the concentration-time profiles of kavalactones in human plasma after oral administration of kava products. nih.govnih.gov

UPLC-MS/MS has also been employed for the characterization of kavalactone and flavokavain content in various commercial kava products, demonstrating significant variation in their composition. researchgate.netnih.gov A UPLC-MS/MS method coupled with a high-resolution Orbitrap has been developed for major kavalactones, including kavain, providing excellent selectivity and specificity through high-resolution accurate mass measurement at the MS/MS scan stage. plos.org This method has been validated for different matrices, including human urine and plasma. plos.org

UPLC-PDA (Photodiode Array) coupled with LC-QTOF/MS (Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry) has been used for the simultaneous determination and confirmation of kavain in dietary supplements. tandfonline.com

Here is a summary of some UPLC-MS/MS methods for kavain analysis:

| Method Type | Instrumentation | Ionization Mode | Detection Mode | Matrix | Application | Citation |

| UPLC-MS/MS | Waters Acquity Class I Plus UPLC + Waters Xevo TQ-S Micro triple quadrupole MS/MS | Positive ESI | MRM | Human plasma | Quantification, Pharmacokinetics | nih.govnih.gov |

| UPLC-MS/MS | UPLC + high-resolution Orbitrap MS/MS | N/A | MS/MS (accurate mass) | Human urine, plasma, mouse tissues | Quantification, Characterization, Pharmacokinetics | plos.orgsemanticscholar.orgresearchgate.net |

| UPLC-QTOF/MS | UPLC-PDA + LC-QTOF/MS | N/A | MS/MS | Dietary supplements | Identification, Confirmation | tandfonline.com |

| UPLC-MS/MS | N/A | N/A | N/A | Commercial kava products | Composition characterization | researchgate.netnih.gov |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) plays a crucial role in the analysis of kavain, providing detailed information about its mass, structure, and fragmentation patterns. It is often coupled with chromatographic techniques for comprehensive analysis.

Identification and Characterization of Kavain Metabolites by Accurate Mass and MS/MS Fragmentation

Mass spectrometry is indispensable for the identification and characterization of kavain metabolites. Accurate mass measurements and MS/MS fragmentation patterns are key to elucidating the structures of these metabolic products. researchgate.netacs.org

Studies investigating kavain metabolism in human specimens and liver cell lines have utilized GC/MS and LC/MS (including LC/MS/MS) to identify and characterize kavain and its metabolites. gtfch.orguni-duesseldorf.de Accurate mass information is used for compound identification, often in conjunction with databases like METLIN and PubChem. nih.gov Screening and identification of kavain metabolites are performed based on accurate mass measurement (with mass errors typically less than 5 ppm) and MS/MS fragmental analysis. researchgate.net Comparison of MS/MS fragments with those of the parent compound (kavain) and previously reported metabolites is crucial for confirmation. researchgate.net

LC-MS/MS with product ion scanning has been used to elucidate the structures of kavain metabolites. nih.gov For instance, positive ion electrospray LC-MS/MS with precursor ion scanning has been employed for the selective detection of glutathione (B108866) conjugates of electrophilic intermediates formed during kavain metabolism, and LC-MSn has been used to determine their structures. nih.gov

The metabolic pathways of kavain can involve various transformations, including hydroxylation, O-demethylation, and the formation of conjugates like glucuronides and sulfates. gtfch.orgnih.govresearchgate.net Mass spectrometry helps in identifying these modified structures. For example, 12-hydroxykavain has been identified as a major metabolite formed by hydroxylation at the C-12 position of the phenyl ring, and its presence in blood after oral uptake of kavain has been detected using LC/MS. gtfch.orguni-duesseldorf.de Other metabolites, such as p-hydroxykavain and its conjugates, have been identified in serum and urine using LC-MS or LC-MS-MS. nih.govresearchgate.net

The identification of kavain–glutathione (GSH) adducts using MS techniques suggests the formation of reactive metabolites in the liver. acs.org MS/MS analysis of these adducts provides structural evidence for these metabolic products. acs.org

Stable Isotope Dilution Tandem Mass Spectrometry

Stable Isotope Dilution Tandem Mass Spectrometry (SID-MS/MS) is a highly accurate and precise quantitative technique that uses isotopically labeled internal standards to compensate for variations during sample preparation and analysis. This method is particularly valuable for the reliable quantification of analytes in complex biological matrices.

A stable isotope dilution tandem mass spectrometry method has been developed and validated for the quantification of major kavalactones, including kavain, using a deuterium-labeled internal standard (e.g., ²H₂-DHM). oup.complos.orgscielo.br This method, often coupled with UPLC, offers excellent selectivity and specificity. plos.orgsemanticscholar.orgresearchgate.net The use of isotopically labeled internal standards helps to improve the accuracy and reliability of the quantitative results by accounting for potential matrix effects and variations in recovery during sample processing. researchgate.netnih.gov

This SID-MS/MS approach has been applied to quantify kavalactones in various matrices, including kava products, mouse tissues, and human urine and plasma, demonstrating its versatility and robustness for pharmacokinetic studies and compositional analysis. oup.complos.orgresearchgate.netscielo.brnih.gov For instance, a validated LC-MS/MS method for quantifying kavain in mice plasma utilized isotopically labeled kavain as the internal standard, employing multiple reaction monitoring (MRM) for detection. researchgate.netnih.gov

The mass spectrometer in SID-MS/MS is typically operated in MRM mode, monitoring specific precursor-to-product ion transitions for both the analyte (kavain) and its labeled internal standard. nih.govresearchgate.netnih.gov The ratio of the peak areas of the analyte to the internal standard is used for quantification.

On-Tissue Mass Imaging for In Planta Distribution (e.g., IR-MALDESI)

On-tissue mass imaging techniques, such as Infrared Matrix-Assisted Laser Desorption Electrospray Ionization (IR-MALDESI), are valuable tools for visualizing the spatial distribution of metabolites directly within plant tissues without the need for extensive sample preparation or extraction that can disrupt tissue structure. IR-MALDESI utilizes an infrared laser to excite endogenous water or an exogenously deposited ice layer, facilitating the desorption and ionization of analytes for mass spectrometric analysis. wikipedia.org This method allows for the detection and spatial mapping of hundreds to thousands of biomolecules. wikipedia.org

IR-MALDESI has been successfully applied to study the distribution of kavalactones, including kavain, in different tissues of Piper methysticum. Research employing IR-MALDESI imaging on kava roots and stems has revealed the tissue-specific presence of target kavalactones. nih.govresearchgate.net For instance, kavain has been found to be abundant in the parenchyma of lateral roots and present in the parenchyma, cork, and cortex tissues of crown roots. researchgate.net This imaging approach provides insights into where kavain is localized within the plant, complementing traditional methods that require tissue homogenization. Identification of compounds like kavain using IR-MALDESI is based on high-resolution and accurate mass measurements, and can be validated by tandem mass spectrometry (MS/MS) fragmentation patterns compared to reference standards. nih.govresearchgate.net

Spectroscopic Methods

Spectroscopic methods offer non-destructive or minimally destructive approaches for the analysis of chemical compounds based on their interaction with electromagnetic radiation. These techniques can provide information on the structure, identification, and quantification of analytes.

Near-Infrared Reflectance Spectroscopy (NIRS) for Quantification

Near-Infrared Reflectance Spectroscopy (NIRS) is a rapid, non-destructive analytical technique that has been explored for the quantification of kavalactones, including kavain, in kava plant material and extracts. thieme-connect.comnih.govnih.govresearchgate.netresearchgate.net NIRS measures the absorption or reflectance of near-infrared light (typically 800-2500 nm) by a sample. The spectra obtained contain information about the chemical composition due to the overtones and combination bands of fundamental vibrations of molecular bonds, particularly C-H, N-H, and O-H. researchgate.net

The application of NIRS for kavalactone quantification typically involves developing a calibration model using a set of samples that have been analyzed by a reference method, such as High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net Partial Least-Squares (PLS) regression is commonly used to build the correlation between the NIRS spectra and the kavalactone concentrations determined by the reference method. nih.govnih.govresearchgate.netresearchgate.net Studies have shown that NIRS can provide good correlations and low prediction errors for the quantification of major kavalactones, including kavain, in dried kava powder and extracts. nih.govresearchgate.netresearchgate.net The accuracy and repeatability of NIRS measurements for kavalactone content have been reported to be comparable to HPLC methods, making NIRS a suitable tool for rapid quality control analysis of kava products. nih.govresearchgate.netresearchgate.net

Bioanalytical Method Development and Validation for Kavain

Bioanalytical methods are essential for the quantitative determination of analytes in biological matrices such as plasma, serum, or urine. ijpsjournal.com The development and validation of robust bioanalytical methods for kavain are crucial for pharmacokinetic studies, metabolism research, and other investigations involving biological samples. researchgate.netnih.gov